N-(2-Chloro-6-fluorobenzyl)hydrazinecarbothioamide
Description
N-(2-Chloro-6-fluorobenzyl)hydrazinecarbothioamide is a thiosemicarbazide derivative characterized by a benzyl substituent with chloro and fluoro groups at the 2- and 6-positions, respectively. The unique substitution pattern on the benzyl ring may influence its electronic properties, solubility, and biological interactions compared to analogs .
Properties
Molecular Formula |
C8H9ClFN3S |
|---|---|
Molecular Weight |
233.69 g/mol |
IUPAC Name |
1-amino-3-[(2-chloro-6-fluorophenyl)methyl]thiourea |
InChI |
InChI=1S/C8H9ClFN3S/c9-6-2-1-3-7(10)5(6)4-12-8(14)13-11/h1-3H,4,11H2,(H2,12,13,14) |
InChI Key |
UNKOVSDXLCHTGN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CNC(=S)NN)F |
Origin of Product |
United States |
Preparation Methods
Reaction Scheme:
- Starting Materials :
- 2-Chloro-6-fluorobenzaldehyde
- Thiosemicarbazide
- Reaction Type :
- Condensation reaction followed by cyclization.
Detailed Preparation Steps
Step 1: Formation of Intermediate Schiff Base
- Reactants : 2-Chloro-6-fluorobenzaldehyde and thiosemicarbazide.
- Solvent : Ethanol or methanol.
- Conditions : The mixture is refluxed at a temperature of approximately 60–80°C for several hours.
- Catalyst : A few drops of acetic acid may be added to catalyze the condensation reaction.
- Outcome : Formation of an imine intermediate (Schiff base).
Step 2: Cyclization and Thioamide Formation
- Reactants : The Schiff base intermediate reacts further with thiosemicarbazide.
- Conditions : Continued heating under reflux for a prolonged period (4–8 hours).
- Solvent : Ethanol or water/ethanol mixture.
- Outcome : Formation of this compound.
Purification Techniques
After synthesis, the crude product is purified using one or more of the following methods:
- Recrystallization :
- Solvent: Ethanol or methanol.
- Process: The crude product is dissolved in hot solvent and recrystallized upon cooling.
- Chromatography :
- Technique: Column chromatography may be employed using silica gel as the stationary phase.
- Eluent: A mixture of ethyl acetate and hexane.
Characterization Techniques
The structure and purity of the synthesized compound are confirmed using advanced analytical techniques:
- Nuclear Magnetic Resonance (NMR) Spectroscopy :
- Confirms the chemical structure by analyzing hydrogen and carbon environments.
- Mass Spectrometry (MS) :
- Verifies the molecular weight and fragmentation pattern.
- Infrared (IR) Spectroscopy :
- Identifies functional groups such as C=S and NH bonds.
- Elemental Analysis :
- Confirms the presence of chlorine, fluorine, nitrogen, and sulfur in the compound.
Data Table for Reaction Parameters
| Parameter | Value/Condition |
|---|---|
| Reactants | 2-Chloro-6-fluorobenzaldehyde, thiosemicarbazide |
| Catalyst | Acetic acid (optional) |
| Solvent | Ethanol |
| Reaction Temperature | 60–80°C |
| Reaction Time | 4–8 hours |
| Purification Method | Recrystallization or chromatography |
Notes on Reaction Conditions
- The choice of solvent significantly affects yield and purity; ethanol is preferred due to its compatibility with both reactants.
- Prolonged heating ensures complete conversion but must be monitored to avoid decomposition.
- Acidic catalysts improve reaction efficiency but should be used sparingly to prevent side reactions.
Applications and Further Research
The synthesized compound has potential applications in medicinal chemistry due to its hydrazinecarbothioamide moiety, which exhibits anticancer and antimicrobial properties. Further studies could explore its biological activities in detail.
Chemical Reactions Analysis
Types of Reactions
N-(2-Chloro-6-fluorobenzyl)hydrazinecarbothioamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The chloro and fluoro groups on the benzyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate for oxidation, and reducing agents such as sodium borohydride for reduction. Substitution reactions often require the use of nucleophiles such as amines or thiols .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound can yield sulfoxides or sulfones, while reduction can produce hydrazine derivatives .
Scientific Research Applications
N-(2-Chloro-6-fluorobenzyl)hydrazinecarbothioamide has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-(2-Chloro-6-fluorobenzyl)hydrazinecarbothioamide involves its interaction with specific molecular targets and pathways within cells. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to changes in cellular processes such as signal transduction, gene expression, and metabolism .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Key Observations :
Key Observations :
- The target compound likely follows a standard isothiocyanate-hydrazine pathway, similar to and , but requires specialized starting materials (e.g., 2-chloro-6-fluorobenzyl isothiocyanate).
Physicochemical Properties
Differences in substituents significantly impact solubility and stability:
| Compound | LogP (Predicted) | Aqueous Solubility | Thermal Stability |
|---|---|---|---|
| N-(2-Chloro-6-fluorobenzyl)hydrazinecarbothioamide | ~3.2 | Low | Moderate |
| N-(Pyridin-2-yl)hydrazinecarbothioamide | ~1.8 | Moderate | High |
| N-(4-Chlorophenyl)hydrazinecarbothioamide | ~2.9 | Low | Moderate |
Key Observations :
- The pyridyl analog exhibits higher solubility due to the polar nitrogen atom, whereas chloro/fluoro substituents in the target compound increase hydrophobicity.
Biological Activity
N-(2-Chloro-6-fluorobenzyl)hydrazinecarbothioamide is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This detailed article explores its synthesis, biological evaluation, and relevant case studies, focusing on its anticancer properties and other biological effects.
1. Synthesis of this compound
The compound is synthesized through a multi-step process involving the reaction of hydrazine derivatives with carbon disulfide and subsequent modifications to introduce the chloro and fluorobenzyl groups. The synthetic pathway typically involves:
- Step 1: Formation of hydrazinecarbothioamide from hydrazine and carbon disulfide.
- Step 2: Introduction of the 2-chloro-6-fluorobenzyl moiety via nucleophilic substitution reactions.
Antitumor Activity
Recent studies indicate that this compound exhibits significant antitumor activity. The compound has been tested against various cancer cell lines, including B16F10 mouse melanoma cells, where it demonstrated:
- Inhibition of Cell Migration: The compound significantly reduced the migration of B16F10 cells in a dose-dependent manner, suggesting potential as an anti-metastatic agent. This effect is crucial as metastasis is a primary cause of cancer-related mortality .
- Cell Viability: In MTT assays, the compound showed no significant toxicity at concentrations ranging from 0 to 44 μM, indicating a favorable safety profile while exhibiting anti-migratory effects .
The mechanism by which this compound exerts its effects appears to be independent of matrix metalloproteinases (MMPs), particularly MMP-2 and MMP-9, which are commonly associated with cancer cell invasion and migration. Further studies are required to elucidate the specific pathways involved in its biological activity .
3. Structure-Activity Relationship (SAR)
The structure-activity relationship (SAR) analysis of similar compounds suggests that the presence of electron-withdrawing groups such as chlorine and fluorine enhances biological activity. For instance:
| Compound | IC50 (µg/mL) | Activity Type |
|---|---|---|
| Compound A | 1.61 ± 1.92 | Antitumor |
| Compound B | 1.98 ± 1.22 | Antitumor |
| This compound | - | Anti-migratory |
The presence of halogen substituents is critical for enhancing cytotoxicity against various cancer cell lines, as evidenced by comparative studies .
Case Study: Evaluation Against B16F10 Cells
In a controlled study, B16F10 melanoma cells were treated with varying concentrations of this compound. The findings included:
- Cell Migration Inhibition: Significant reduction in cell migration was observed at concentrations above 20 μM.
- No Cytotoxicity: Even at higher concentrations (up to 44 μM), the compound did not induce significant cytotoxic effects, highlighting its potential as a therapeutic agent without adverse effects on cell viability.
Future Directions
Further investigation into the in vivo efficacy of this compound is recommended to assess its therapeutic potential in clinical settings. Studies focusing on different cancer models and potential combination therapies could provide insights into enhancing its efficacy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
